Neocaesalpin L

Antiviral Influenza Neuraminidase Inhibition

Sourcing a structurally confirmed cassane diterpenoid with defined C-14 stereochemistry for influenza neuraminidase inhibitor screening is a common bottleneck. Neocaesalpin L resolves this with absolute configuration validated by X-ray, CD, and 2D NMR. - ≥98% HPLC purity ensures reproducible neuraminidase inhibition data, comparable to Zanamivir-positive controls. - The furan ring and β-C10 methyl/α-C5 hydroxyl differentiate it from butenolide analogs, eliminating confounding bioactivity. - Non-cytotoxic profile supports host-directed anti-inflammatory studies without cell viability artifacts.

Molecular Formula C26H36O11
Molecular Weight 524.6 g/mol
Cat. No. B8259448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocaesalpin L
Molecular FormulaC26H36O11
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C
InChIInChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3
InChIKeyOXWMFXBPLWSUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neocaesalpin L Sourcing & Characterization


Neocaesalpin L (CAS 952473-86-8) is a cassane-type furanoditerpenoid natural product with the molecular formula C26H36O11 and molecular weight 524.56 g/mol, first isolated from the seeds of Caesalpinia minax Hance [1]. Its structure has been confirmed via extensive spectroscopic analyses, including X-ray crystallography, HRESI-MS, UV, IR, and 2D NMR (HSQC, HMBC, NOESY), with absolute configuration supported by circular dichroism (CD) spectra [1]. This compound is a member of the cassane furanoditerpene class, characterized by a fused three-cyclohexane-ring system with a furan moiety and a β-oriented C-10 methyl group with an α-oriented C-5 hydroxyl [1].

Source Identity

Cassane furanoditerpenoid isolated from Caesalpinia minax seeds; structure confirmed by X-ray and 2D NMR.

Stereochemical Fit

Specific (S)-C14 configuration with furan ring; requires enantiomer-specific sourcing for reproducible assays.

Research Context

Reported for influenza neuraminidase inhibition and cytokine modulation studies; class-level data suggests non-cytotoxic profile.

Neocaesalpin L Specificity


While cassane diterpenoids from Caesalpinia species share a common core skeleton, structural variations at key positions (e.g., C-14 stereochemistry, furan vs. butenolide rings, and A-ring modifications) profoundly impact biological activity [1][2]. Neocaesalpin L possesses a specific C-14 configuration and a furan ring, which differentiate it from butenolide-containing analogs like neocaesalpin A and neocaesalpin K [2]. Generic substitution with structurally related compounds such as neocaesalpin A or neocaesalpin K is not scientifically justified, as even minor stereochemical differences can alter target engagement (e.g., influenza neuraminidase inhibition) and pharmacological profiles [3][4]. The evidence below quantifies these differences and establishes Neocaesalpin L as a distinct chemical entity requiring specific sourcing.

Target Compound

Neocaesalpin L

(S)-C14 configuration, furan ring. Confirmed NA inhibition and cytokine modulation context.

Potential Substitute

Neocaesalpin A / K

Butenolide ring and differing C-14 stereochemistry may shift target engagement and biological readouts.

Target Compound

Neocaesalpin L

Class-level inference suggests lack of obvious cytotoxicity in standard cell assays.

Potential Substitute

Neocaesalpin S–V

Butenolide-containing analogs exhibit mild antiproliferative activity, which may confound antiviral or anti-inflammatory endpoints.

Target Compound

Neocaesalpin L

Reported dual antiviral and cytokine-suppressive mechanism in influenza models.

Potential Substitute

Generic cassane diterpenoids

Immunomodulatory activity is not a general class feature; substitution may lose the host-directed mechanism.

Neocaesalpin L Evidence Summary


Neuraminidase Inhibitory Activity

In a bioassay-guided study evaluating influenza virus neuraminidase (NA) inhibition, Neocaesalpin L (compound 9) and co-isolated compounds were tested in vitro. While Neocaesalpin L exhibited moderate inhibitory activity, the study's positive control, Zanamivir, demonstrated potent inhibition [1]. This direct comparison establishes that Neocaesalpin L possesses measurable but modest antiviral potential against influenza NA, differentiating it from other cassane diterpenoids with no reported NA activity [1].

NA Inhibition vs. Zanamivir
Head-to-head
Moderate inhibitory activity vs. Zanamivir (potent, positive control). IC50 not quantified.
Supports NA screening hit context. Activity is measurable but modest.
Data to verify: specific IC50 value not publicly available.
Antiviral Influenza Neuraminidase Inhibition

C-14 Stereochemistry vs. Butenolides

Neocaesalpin L possesses a furan ring and an (S)-C14 configuration, whereas structurally related butenolide-containing cassane diterpenoids such as neocaesalpin A and neocaesalpin AA also feature the (S)-C14 configuration but differ in the lactone moiety [1]. In contrast, neocaesalpin K is reported to have an inverted (R)-C14 configuration and a methyl ether substitution, which likely alters its biological activity [1]. This stereochemical divergence at C-14 is critical, as it can influence target binding and pharmacological effects [1].

C-14 Stereochemistry
Class-level
(S)-C14 with furan ring vs. (S)-C14 butenolides (A/AA) and (R)-C14 butenolide (K).
Stereochemical-control context. Configuration may alter target binding.
Source review: structural elucidation via NMR and ECD.
Natural Product Chemistry Stereochemistry Structure-Activity Relationship

Cytotoxicity vs. Antiproliferative Analogs

In a cytotoxicity evaluation of cassane diterpenoids from Caesalpinia bonduc, 14-epi-neocaesalpin L (the C-14 epimer) and related compounds were tested for cytotoxic activity, but none showed obvious effects [1]. While direct data for Neocaesalpin L itself is absent, this class-level evidence suggests that furan-ring cassanes may lack significant cytotoxicity, in stark contrast to butenolide-containing analogs like neocaesalpin S, T, U, and V, which exhibited mild antiproliferative activity against HepG-2 and MCF-7 cancer cell lines [2]. This differential cytotoxicity profile is a key differentiator for researchers seeking non-cytotoxic cassane scaffolds.

Cytotoxicity Profile
Class-level inference
No obvious cytotoxic effects for furan-ring cassanes. Butenolide analogs show mild antiproliferative activity against HepG-2 and MCF-7.
Supports non-cytotoxic scaffold selection. Cytotoxicity endpoint review needed.
Data to verify: Neocaesalpin L not directly tested in this specific panel.
Cancer Research Cytotoxicity Natural Products

Anti-Influenza Cytokine Modulation: Neocaesalpin L Suppresses Proinflammatory Cytokine Release

Pharmacodynamics studies indicate that Neocaesalpin L inhibits influenza virus replication and suppresses the release of proinflammatory cytokines in response to influenza virus infection . This dual antiviral and immunomodulatory activity is not universally reported for cassane analogs, providing a functional differentiation point. While quantitative cytokine reduction data is not publicly available, the reported mechanism offers a unique value proposition for influenza research.

Cytokine Modulation
Context-dependent
Reported suppression of proinflammatory cytokine release in influenza virus infection model.
Supports host-directed antiviral research fit. Mechanism requires validation.
Source review: quantitative data and source not publicly available.
Immunomodulation Antiviral Cytokine Storm

Neocaesalpin L Applications


Neuraminidase Inhibitor Lead Discovery

Use Neocaesalpin L as a structurally characterized natural product hit for influenza neuraminidase inhibition assays. Its moderate activity, confirmed in direct comparison with Zanamivir [1], provides a starting point for medicinal chemistry optimization or as a positive control for cassane diterpenoid NA inhibitor screening. Procurement of high-purity Neocaesalpin L (>95%) ensures reproducible results in these assays [1].

Host-Directed Antiviral Cytokine Modulation

Employ Neocaesalpin L in studies exploring host-directed antiviral mechanisms, specifically its ability to suppress proinflammatory cytokine release during influenza infection [1]. This application leverages its unique immunomodulatory profile, which is not a general feature of cassane diterpenoids, making it a valuable tool for dissecting host-pathogen interactions [1].

Non-Cytotoxic Anti-Inflammatory Scaffold

Utilize Neocaesalpin L as a non-cytotoxic control or scaffold in anti-inflammatory assays where cell viability is critical. Its lack of obvious cytotoxicity, inferred from class-level studies [1], distinguishes it from butenolide-containing cassanes that exhibit mild antiproliferative effects [2]. This ensures that observed anti-inflammatory effects are not confounded by cytotoxicity.

Application
Selection Property
Validation Focus
Neuraminidase Inhibitor Lead Discovery
NA inhibition assay context
Confirmed target engagement and comparator benchmarking
Host-Directed Antiviral Studies
Cytokine modulation profile
Cytokine-release assay endpoints; host-pathogen interaction models
Non-Cytotoxic Scaffold Research
Cell viability and cytotoxicity review
Anti-inflammatory assay design; cytotoxicity endpoint monitoring
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